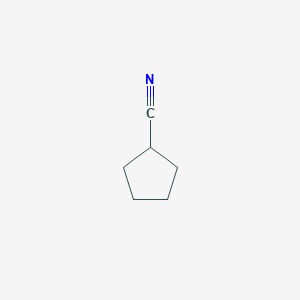

Cyclopentanecarbonitrile

Description

Overview of Alicyclic Nitriles in Organic Chemistry

Alicyclic nitriles are organic compounds that contain a nitrile (-C≡N) group bonded to a non-aromatic, cyclic hydrocarbon ring. These compounds serve as versatile intermediates in organic synthesis. ebsco.com The carbon-nitrogen triple bond in the nitrile group creates a reactive site susceptible to various chemical transformations. ebsco.com This reactivity allows for the conversion of alicyclic nitriles into a wide array of other functional groups, including primary amines, carboxylic acids, amides, and ketones, making them valuable building blocks for more complex molecules. ebsco.comwikipedia.orgnumberanalytics.com

Significance of the Cyclopentane (B165970) Moiety in Chemical Structures

The cyclopentane ring is a five-membered alicyclic hydrocarbon ring that is a prevalent structural motif in numerous organic compounds, including naturally occurring substances like prostaglandins (B1171923) and certain lipids. fiveable.mewikipedia.org Unlike the highly strained cyclopropane (B1198618) and cyclobutane (B1203170) rings, cyclopentane is more stable as it can adopt a non-planar, "envelope" conformation to alleviate bond strain. bris.ac.uksolubilityofthings.com This structural feature provides a rigid and predictable backbone, which is crucial for the specific binding and activity of molecules in biological systems. fiveable.me The incorporation of a cyclopentane ring can influence a molecule's physical and chemical properties, including its solubility and reactivity. solubilityofthings.com

Role of the Nitrile Functional Group in Molecular Design and Reactivity

The nitrile functional group (-C≡N) is of immense importance in organic synthesis due to its unique electronic properties and reactivity. nih.gov The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. libretexts.orgfiveable.me This characteristic allows nitriles to undergo a variety of transformations. wikipedia.org For instance, they can be hydrolyzed to form carboxylic acids or amides, reduced to primary amines, or reacted with organometallic reagents like Grignard reagents to produce ketones. wikipedia.orglibretexts.orgfiveable.me The linear geometry of the nitrile group and its ability to participate in cycloaddition reactions further enhance its utility in constructing diverse molecular architectures. nih.govfiveable.me

Synthesis and Manufacturing of Cyclopentanecarbonitrile

The preparation of this compound can be achieved through several synthetic pathways, ranging from laboratory-scale procedures to potential industrial production methods.

Common Synthetic Routes

In a laboratory setting, a prevalent method for synthesizing this compound involves the reaction of cyclopentanone (B42830) with hydroxylamine (B1172632) to form cyclopentanone oxime. This intermediate is then subjected to dehydration, often using a dehydrating agent like phosphorus pentoxide (P₂O₅), to yield the final nitrile product with high purity. Another common laboratory synthesis involves the nucleophilic substitution of a cyclopentyl halide, such as cyclopentyl bromide, with a cyanide salt like sodium cyanide. pressbooks.pub

Industrial-Scale Production Methods

For larger-scale production, the route starting from cyclopentanone is often considered. The process involves the formation of the oxime from cyclopentanone and hydroxylamine, followed by dehydration. ontosight.ai Optimization of reaction conditions, such as the concentration of acid catalysts and the choice of dehydrating agent, is crucial for maximizing yield and minimizing the formation of byproducts. Companies involved in fine chemical manufacturing may offer scale-up production services for compounds like this compound, utilizing well-established chemical processes. echemi.com

Key Starting Materials and Reagents

The primary starting materials and reagents required for the synthesis of this compound include:

Cyclopentanone

Hydroxylamine

Phosphorus pentoxide (P₂O₅) or other dehydrating agents

Cyclopentyl halides (e.g., cyclopentyl bromide)

Sodium cyanide

Solvents (e.g., ether, toluene) pressbooks.pubchemicalbook.com

Physical and Chemical Properties of this compound

This compound is a clear, colorless to faintly yellow liquid with a set of distinct physical and chemical characteristics. chemicalbook.comthermofisher.com

| Property | Value |

| Molecular Formula | C₆H₉N |

| Molecular Weight | 95.14 g/mol |

| Boiling Point | 67-68 °C at 10 mmHg chemicalbook.comsigmaaldrich.com |

| Melting Point | -76 °C chemicalbook.comsigmaaldrich.com |

| Density | 0.912 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.441 sigmaaldrich.com |

Spectroscopic Data (NMR, IR, Mass Spectrometry)

The structural features of this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Signals corresponding to the protons on the cyclopentane ring. |

| ¹³C NMR | A characteristic signal for the nitrile carbon, along with signals for the carbons of the cyclopentane ring. |

| IR Spectroscopy | A strong absorption band around 2240-2260 cm⁻¹ characteristic of the C≡N stretching vibration. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight. |

Solubility and Stability

This compound is miscible with organic solvents such as toluene. chemicalbook.com It is generally stable under standard conditions but should be stored away from heat and ignition sources as it is a flammable liquid. sigmaaldrich.comguidechem.com

Chemical Reactivity and Transformations of this compound

The nitrile group in this compound is the primary site of its chemical reactivity, allowing for a variety of useful transformations.

Reduction of the Nitrile Group

The nitrile group of this compound can be reduced to a primary amine, cyclopentylmethanamine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in a dry ether solvent, typically yielding over 90% of the amine product. libretexts.org The reaction proceeds through the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. libretexts.org

Hydrolysis to Cyclopentanecarboxylic Acid

This compound can be hydrolyzed to form cyclopentanecarboxylic acid. This reaction can be carried out under either acidic or basic conditions. pressbooks.pubsmolecule.com Acid-catalyzed hydrolysis, often using sulfuric acid and heat, proceeds through the protonation of the nitrile group, followed by nucleophilic attack by water to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.org This method can achieve yields of 85-95%.

Grignard and Organolithium Reactions

Reaction of this compound with Grignard reagents (RMgX) or organolithium reagents (RLi) provides a route to ketones. wikipedia.orglibretexts.org The organometallic reagent adds to the electrophilic carbon of the nitrile to form an intermediate imine salt. libretexts.orgmasterorganicchemistry.com Subsequent hydrolysis of this intermediate yields a ketone where the 'R' group from the organometallic reagent is attached to the carbonyl carbon. libretexts.orgmasterorganicchemistry.com

Cycloaddition Reactions

The nitrile group can participate in cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic systems. nih.gov For instance, derivatives of this compound can undergo stereoselective [3+2] cycloaddition reactions, catalyzed by titanium complexes, to form highly substituted cyclopentanes with excellent enantiomeric excess.

Applications of this compound in Chemical Synthesis

The versatility of this compound as a chemical intermediate lends itself to a range of applications in various sectors of the chemical industry.

Intermediate in Pharmaceutical Synthesis

This compound and its derivatives serve as valuable building blocks in the synthesis of pharmaceuticals. innospk.comlookchem.comguidechem.com The ability to transform the nitrile group into amines or carboxylic acids is particularly useful, as these functional groups are common in drug molecules. innospk.com For example, derivatives of this compound have been investigated for their potential as antiviral agents, with some showing inhibitory activity against the hepatitis B virus (HBV). Furthermore, substituted cyclopentanecarbonitriles are used as intermediates in the synthesis of various active pharmaceutical ingredients (APIs). innospk.comlookchem.com

Precursor for Agrochemicals

The structural motifs accessible from this compound are also relevant in the agrochemical industry. lookchem.commyskinrecipes.com Derivatives of this compound can be utilized as precursors for the production of insecticides and herbicides. lookchem.comsmolecule.com The functional groups that can be introduced via the nitrile moiety can impart biological activity relevant to pest control. ontosight.ai

Role in Materials Science and Polymer Chemistry

In the field of materials science, derivatives of this compound have found applications. For instance, azo derivatives of this compound can act as radical initiators in polymerization processes. Additionally, the unique properties of the cyclopentane ring and the reactivity of the nitrile group can be exploited in the synthesis of specialized polymers and materials with specific electronic or physical properties. smolecule.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

cyclopentanecarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c7-5-6-3-1-2-4-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPZJHKVRMRREG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195331 | |

| Record name | Cyclopentanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4254-02-8 | |

| Record name | Cyclopentanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4254-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004254028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopentanecarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6Y8BG5QK2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Cyclopentanecarbonitrile and Its Derivatives

Classical and Contemporary Synthetic Routes to Cyclopentanecarbonitrile

The synthesis of this compound can be achieved through several established and modern chemical pathways.

Cyclopentanone (B42830) Oxime Dehydration Route

A primary industrial method for producing this compound involves the dehydration of cyclopentanone oxime. This process begins with the reaction of cyclopentanone with hydroxylamine (B1172632), which forms the oxime. bartleby.com Subsequent dehydration of the oxime, often facilitated by a dehydrating agent like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), yields this compound. bartleby.com The use of P₂O₅ can result in a purity of approximately 98%. Research has shown that phosphorus oxychloride (POCl₃) can achieve a 90% conversion rate, which is higher than the 78% seen with P₂O₅.

Rosenmund-von Braun Reaction and Nucleophilic Substitution for Nitrile Formation

The Rosenmund-von Braun reaction is a well-established method for synthesizing aryl nitriles from aryl halides using copper(I) cyanide. wikipedia.orgnumberanalytics.comsynarchive.comnumberanalytics.com This reaction is typically carried out in a polar, high-boiling solvent like DMF, nitrobenzene, or pyridine (B92270) at reflux temperatures. organic-chemistry.org The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate, which then undergoes reductive elimination to produce the nitrile. organic-chemistry.org

A related and more general approach for forming the nitrile group is through nucleophilic substitution. This involves the reaction of an appropriate halide with a cyanide salt. For instance, the synthesis of this compound can be achieved by reacting a cyclopentyl halide with sodium cyanide. The use of dimethyl sulfoxide (B87167) (DMSO) as a solvent has been shown to be effective for this type of reaction, allowing for the efficient displacement of primary and secondary halides by the cyanide ion without rearrangement. dss.go.th

In the synthesis of more complex derivatives, such as 1-(3-chlorophenyl)this compound, a phase-transfer catalyst like benzyltriethylammonium chloride can be employed in a biphasic system to facilitate the reaction between the corresponding bromide and sodium cyanide, achieving high conversion rates while minimizing hydrolysis of the nitrile group.

Dehydration Reactions of Primary Amides

The dehydration of primary amides offers another route to nitriles. Cyclopentanecarboxamide can be dehydrated to form this compound. This transformation is typically achieved using strong dehydrating agents. For example, cyclopentanone can be converted to cyclopentanone oxime, which then undergoes a Beckmann rearrangement to yield cyclopentanecarboxamide. Subsequent dehydration with phosphorus pentoxide (P₂O₅) produces this compound.

Synthesis of Substituted this compound Analogs

The synthesis of substituted this compound analogs often involves alkylation strategies on the cyclopentane (B165970) ring.

Alkylation Strategies on the Cyclopentane Ring

Alkylation of the cyclopentane ring of this compound can be achieved by first deprotonating the α-carbon to the nitrile group using a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to form a carbanion. This nucleophilic carbanion can then react with an alkyl halide to introduce an alkyl substituent. To prevent side reactions, it is crucial to maintain anhydrous conditions and control the temperature, often between -78°C to 0°C.

Lithiated this compound has been shown to be an effective nucleophile in various reactions. nih.govacs.org For example, it can add to substituted benzonitriles in a process known as interrupted SNAr-alkylation dearomatization to form complex cyclohexadienes. nih.govacs.org The efficiency of these reactions can be significantly influenced by the solvent, with diglyme (B29089) being particularly effective at enhancing the nucleophilicity of the lithiated nitrile. nih.govacs.org

The chemoselectivity of alkylations can be controlled by transmetalation of the lithiated nitrile to a C-magnesiated nitrile using magnesium bromide. amazonaws.com This allows for selective reaction with one electrophile in the presence of another. amazonaws.com

Below is a table summarizing various synthetic approaches to this compound and its derivatives:

| Product | Starting Material(s) | Key Reagents/Catalysts | Reaction Type | Reference(s) |

| This compound | Cyclopentanone, Hydroxylamine | P₂O₅ or POCl₃ | Oxime Formation and Dehydration | |

| This compound | Cyclopentyl Halide, Sodium Cyanide | Dimethyl Sulfoxide (DMSO) | Nucleophilic Substitution | dss.go.th |

| This compound | Cyclopentanecarboxamide | P₂O₅ | Amide Dehydration | |

| 1-(3-Chlorophenyl)this compound | 1-(3-chlorophenyl)cyclopentyl bromide, Sodium Cyanide | Benzyltriethylammonium chloride | Phase-Transfer Catalyzed Nucleophilic Substitution | |

| Substituted Cyclohexadienes | This compound, Substituted Benzonitriles, Alkyl Halides | Lithium Diisopropylamide (LDA), Diglyme | Interrupted SNAr-Alkylation Dearomatization | nih.govacs.org |

| Alkylated this compound | This compound, Alkyl Halide | Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) | Alkylation |

Annulation and Cycloaddition Approaches for Cyclopentene (B43876) and Cyclopentane Derivatives

Annulation and cycloaddition reactions represent powerful tools for the construction of cyclic systems, including cyclopentane and cyclopentene derivatives. These methods often allow for the rapid assembly of complex molecular architectures from simpler starting materials.

A stereoselective formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones and alkenes, catalyzed by a chiral Ti(salen) complex, provides a route to polysubstituted cyclopentane derivatives. organic-chemistry.orgnih.govacs.org This reaction proceeds through a radical redox-relay mechanism, constructing two new carbon-carbon bonds and two adjacent stereocenters with high levels of diastereoselectivity and enantioselectivity. nih.gov While initially successful with electron-rich alkenes, the enantioselectivity was found to be lower for electron-deficient alkenes. nih.gov Mechanistic studies have been undertaken to understand these catalyst and substrate trends to develop more general and effective catalysts. nih.govacs.org

A metal-free, oxidative [2+1+1+1] annulation reaction of aldehydes and methylene (B1212753) nitriles offers a green and efficient method for synthesizing diastereoselective polysubstituted cyclopentene derivatives. nih.govacs.orgacs.org This cascade reaction proceeds through a four-step sequence that includes air oxidation and a Michael addition. nih.govacs.org The methodology is notable for its use of readily available starting materials, environmentally friendly conditions, and tolerance of a wide range of functional groups. nih.govacs.org The reaction is typically carried out under an air atmosphere using a base like cesium carbonate in a solvent such as THF. acs.org This approach has been shown to be applicable to various aldehydes, including those with aromatic and heteroaromatic rings, as well as aliphatic aldehydes. rsc.org

A general procedure involves stirring the aldehyde and malononitrile (B47326) with a base in a suitable solvent at a moderate temperature. acs.org The reaction has been successfully performed on a gram scale, highlighting its potential for practical applications. nih.govacs.org

Palladium-catalyzed [3+2] cycloaddition reactions using trimethylenemethane (TMM) precursors are a direct route to functionalized cyclopentanes. nih.govstanford.edu These reactions are known for their high chemo-, regio-, and diastereoselectivity. nih.gov The development of asymmetric versions of this reaction allows for the synthesis of enantioenriched cyclopentane derivatives. nih.govnih.gov

In a notable example, the reaction between 3-acetoxy-2-trimethylsilylmethyl-1-propene and various olefins in the presence of a palladium catalyst and a chiral ligand yields exo-methylenecyclopentane products in good yields and with moderate to high enantiomeric excesses. nih.gov The choice of solvent can influence the reaction's efficiency and selectivity. nih.gov Furthermore, this methodology has been successfully applied to the synthesis of highly substituted cyclopentanes, including those with multiple contiguous stereocenters. acs.orgresearchgate.net

| Olefin Acceptor | Yield (%) | Enantiomeric Excess (% ee) |

| Benzylidene tetralone | 94 | 92 |

| Furfurylidene tetralone | 97 | 91 |

| Thienylidene tetralone | 99 | 88 |

Data from the palladium-catalyzed asymmetric [3+2] TMM cycloaddition with various tetralone derivatives. nih.gov

A redox-neutral cyclopropanation of olefins has been developed using a bench-stable bifunctional reagent, triethylammonium (B8662869) bis(catecholato)iodomethylsilicate, in combination with an organic photocatalyst and visible light. nih.govnih.govorganic-chemistry.org This method allows for the cyclopropanation of a wide array of olefins with high tolerance for various functional groups, including carboxylic acids and basic heterocycles. nih.govnih.gov The reaction is believed to proceed via a rapid anionic 3-exo-tet ring closure. nih.govresearchgate.net This approach is particularly valuable for its mild conditions and its ability to be used in late-stage functionalization of complex molecules. nih.govunibe.ch

Synthesis of Aromatic and Heteroaromatic Derivatives

The introduction of aromatic and heteroaromatic moieties to the this compound scaffold opens up a vast chemical space for the development of new functional molecules. Advanced synthetic methods have been developed to achieve this with high precision and yield.

Preparation of 1-Phenyl-1-cyclopentanecarbonitrile

A notable method for the synthesis of 1-phenyl-1-cyclopentanecarbonitrile involves the alkylation of phenylacetonitrile (B145931) with a 1,4-dihalobutane. This reaction is often carried out using phase-transfer catalysis (PTC), which facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing the base and an organic phase containing the substrate). crdeepjournal.org The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, allows for the transfer of the cyanide anion from the aqueous phase to the organic phase, where it can react with the substrate. crdeepjournal.org This method is advantageous for its simplicity and good yields. The reaction typically involves sodium hydroxide (B78521) as the base and dimethyl sulfoxide (DMSO) as the solvent. chem960.com

| Reactants | Catalyst/Solvent | Product | Yield | Reference |

| Phenylacetonitrile, 1,4-Dibromobutane | NaOH/DMSO | 1-Phenyl-1-cyclopentanecarbonitrile | Good | chem960.com |

This interactive table summarizes the synthesis of 1-Phenyl-1-cyclopentanecarbonitrile.

Synthesis of 1-(4-Aminophenyl)this compound (B111213)

The synthesis of 1-(4-aminophenyl)this compound is a crucial step in the preparation of various pharmaceutical compounds. A common and efficient route involves a two-step process starting from 1-hydroxythis compound. google.com

First, 1-(4-nitrophenyl)this compound (B1630782) is prepared. This can be achieved by reacting 1-chlorothis compound with a nitrochlorobenzene-zinc reagent in the presence of Li₂CuCl₄. google.com The 1-chlorothis compound itself is generated from 1-hydroxythis compound. google.com

The second step is the catalytic reduction of the nitro group of 1-(4-nitrophenyl)this compound to an amino group. This reduction is typically performed using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. google.com This method is highly selective for the nitro group reduction, leaving the nitrile group intact.

| Precursor | Catalyst/Reagents | Product | Temperature | Reference |

| 1-(4-Nitrophenyl)this compound | Pd/C, H₂, Ethanol/Water | 1-(4-Aminophenyl)this compound | 55-60°C | google.com |

| 1-(4-Nitrophenyl)this compound | Pt/C, H₂, Ethanol/Water | 1-(4-Aminophenyl)this compound | 55-60°C | google.com |

This interactive table details the catalytic reduction to form 1-(4-Aminophenyl)this compound.

Formation of Boron-Containing Derivatives

Boron-containing derivatives of this compound are valuable intermediates in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. The synthesis of these derivatives often involves the reaction of a suitable this compound precursor with a diboron (B99234) ester. For instance, 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)this compound can be synthesized, although specific details for this exact compound are not extensively documented in the provided search results. However, analogous syntheses of aryl boronate esters are well-established, often proceeding via palladium-catalyzed borylation of aryl halides or through the reaction of Grignard reagents with pinacolborane. organic-chemistry.org The synthesis of boronate esters from alkyl halides has also been reported, providing a potential route to the desired cyclopentyl derivative. orgsyn.org

| Derivative | Synthetic Approach | Application | Reference |

| 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)this compound | Reaction with a bis-diboron ester | Suzuki-Miyaura cross-coupling | scielo.org.mx |

This interactive table outlines the synthesis and application of a boron-containing derivative.

Catalytic Systems in this compound Synthesis

Catalysis is at the heart of modern synthetic chemistry, offering pathways to desired molecules with high efficiency and selectivity. Both transition metal catalysis and biocatalysis have been employed in the synthesis of this compound and its derivatives.

Transition Metal Catalysis (e.g., Pd/C, Ni(dtbbpy)Br₂)

Transition metal catalysts are widely used for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium on Carbon (Pd/C): This heterogeneous catalyst is particularly effective for hydrogenation reactions. As mentioned previously, Pd/C is a key catalyst for the reduction of 1-(4-nitrophenyl)this compound to 1-(4-aminophenyl)this compound. google.com Beyond hydrogenation, palladium catalysts, including Pd/C, are extensively used for cyanation reactions of aryl and heteroaryl halides to form nitriles. nih.govorganic-chemistry.org These reactions often use a cyanide source like K₄[Fe(CN)₆] or Zn(CN)₂. organic-chemistry.orgmdpi.com While direct examples of Pd/C-catalyzed cyanation of cyclopentyl halides to form this compound are not prevalent in the provided results, the well-established utility of this catalyst in similar transformations with aryl halides suggests its potential applicability. nih.govorganic-chemistry.orgmdpi.com

[4,4′-Bis(tert-butyl)-2,2′-bipyridine]nickel dibromide (Ni(dtbbpy)Br₂): Nickel catalysts have emerged as powerful tools for cross-coupling reactions. Ni(dtbbpy)Br₂ has been utilized in photoredox-catalyzed cyanation reactions of aryl halides. chinesechemsoc.orgchinesechemsoc.org These reactions can proceed under mild conditions and offer an alternative to palladium-based methods. The mechanism often involves the generation of a Ni(I) or Ni(0) species that undergoes oxidative addition with the halide. chinesechemsoc.orgresearchgate.net Similar to palladium catalysis, while the primary examples focus on aryl halides, the principles of these nickel-catalyzed cyanations could be extended to alkyl halides like those derived from cyclopentane. rsc.org

| Catalyst | Reaction Type | Substrate Class | Key Features | Reference |

| Pd/C | Hydrogenation, Cyanation | Nitroarenes, Aryl Halides | Heterogeneous, reusable, effective for reductions and C-N bond formation. | google.comnih.govorganic-chemistry.org |

| Ni(dtbbpy)Br₂ | Cyanation (often with photoredox) | Aryl Halides | Operates under mild conditions, alternative to palladium. | chinesechemsoc.orgchinesechemsoc.org |

This interactive table compares the applications of Pd/C and Ni(dtbbpy)Br₂ in relevant syntheses.

Biocatalysis and Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit excellent enantioselectivity.

Nitrilases: These enzymes catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia. nih.gov Nitrilases have been classified based on their substrate specificity, with some acting on aliphatic nitriles. nih.govacs.org While specific studies focusing solely on this compound are limited in the provided search results, research has shown that nitrilases from various microorganisms can hydrolyze a range of nitriles. Some nitrilases from Brassica rapa have shown excellent activity for various aliphatic and aromatic nitriles. d-nb.info The nitrilase from Fusarium proliferatum has also demonstrated specificity towards aliphatic nitriles. researchgate.net

Hydroxynitrile Lyases (HNLs): A key biocatalytic approach to chiral cyanohydrins, which are precursors to α-hydroxy acids and other valuable compounds, is through the use of hydroxynitrile lyases. rsc.org These enzymes catalyze the enantioselective addition of cyanide to aldehydes and ketones. rsc.orgresearchgate.net The synthesis of a cyanohydrin from cyclopentanone would be a direct route to a 1-hydroxy-cyclopentanecarbonitrile derivative, a versatile intermediate. google.com Both (R)- and (S)-selective HNLs are available, allowing for the synthesis of either enantiomer of the desired cyanohydrin. rsc.org

| Enzyme Class | Reaction Type | Substrate Example | Product | Key Advantage | Reference |

| Nitrilase | Nitrile Hydrolysis | Aliphatic/Aromatic Nitriles | Carboxylic Acids | Direct conversion under mild conditions. | nih.govacs.orgd-nb.info |

| Hydroxynitrile Lyase (HNL) | Cyanohydrin Synthesis | Cyclopentanone | 1-Hydroxy-cyclopentanecarbonitrile | High enantioselectivity. | rsc.orgresearchgate.netgoogle.com |

This interactive table highlights key enzymatic approaches relevant to this compound synthesis.

Lewis Acid Catalysis

Lewis acid catalysis is a cornerstone of modern organic synthesis, providing a powerful method for activating substrates and controlling the stereochemical outcome of reactions. wikipedia.org A Lewis acid is a chemical entity that can accept an electron pair from a Lewis base. numberanalytics.com In the context of organic reactions, Lewis acids, typically based on metals like titanium, aluminum, boron, and tin, function by coordinating to lone-pair-bearing atoms such as oxygen or nitrogen within a substrate. wikipedia.org This coordination enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack and accelerating reactions like cycloadditions, aldol (B89426) reactions, and Michael additions. wikipedia.orgnih.gov The application of chiral Lewis acids has also become a critical strategy for achieving high levels of enantioselectivity in asymmetric catalysis. wikipedia.org

In the synthesis of this compound and its derivatives, Lewis acid catalysis facilitates key bond-forming steps, enabling the construction of the five-membered ring with high efficiency and control. These methods often involve the activation of either the electrophile or the nucleophile in conjugate additions, cycloadditions, or multicomponent reactions.

Cooperative Catalysis for Cyclopentane Ring Formation

One advanced strategy involves the combination of Lewis acid catalysis with another catalytic mode, such as organocatalysis. A notable example is the use of a Lewis acid in conjunction with an N-heterocyclic carbene (NHC) catalyst for the annulation of enals and β,γ-unsaturated α-ketoesters. nih.gov In this cooperative system, the NHC generates a homoenolate equivalent from the enal, which acts as the nucleophile. The Lewis acid, titanium(IV) isopropoxide (Ti(OiPr)₄), is crucial for activating the unsaturated ketoester electrophile to promote the conjugate addition. nih.gov

The proposed mechanism begins with the coordination of the NHC to the enal, forming the Breslow intermediate. Concurrently, the Lewis acid activates the ketoester. Following the key carbon-carbon bond formation, the resulting intermediate undergoes an intramolecular aldol reaction to forge the cyclopentane ring. nih.gov This methodology leads to the rapid assembly of highly functionalized cyclopentanols with four contiguous stereocenters, which are precursors to cyclopentanone derivatives. nih.gov

Table 1: Effect of Lewis Acid on NHC-Catalyzed Cyclopentane Synthesis nih.gov Reaction of cinnamaldehyde (B126680) and (E)-methyl 2-oxo-4-phenylbut-3-enoate.

| Entry | Lewis Acid (equiv.) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 1 | None | No reaction | - |

| 2 | Ti(OiPr)₄ (2) | 81 | >20:1 |

| 3 | Mg(OTf)₂ (2) | <10 | - |

| 4 | Sc(OTf)₃ (2) | No reaction | - |

| 5 | Cu(OTf)₂ (2) | No reaction | - |

Lewis Acid-Catalyzed Strecker Reaction

The Strecker reaction is a classic multicomponent reaction for synthesizing α-amino nitriles from an aldehyde (or ketone), an amine, and a cyanide source. Lewis acids are effective catalysts for this transformation, activating the in-situ formed imine towards nucleophilic attack by the cyanide anion. scispace.com This method has been successfully applied to the synthesis of this compound derivatives.

For instance, the one-pot reaction of cyclopentanone, aniline, and trimethylsilylcyanide (TMSCN) in the presence of a Lewis acid catalyst yields 1-anilino-1-cyclopentanecarbonitrile. scispace.com Various Lewis acids have been shown to be effective, with Zirconium(IV) hydrogensulfate [Zr(HSO₄)₄] being a particularly efficient, solid, and reusable catalyst for this transformation under solvent-free conditions. scispace.com

Table 2: Comparison of Lewis Acid Catalysts in the Synthesis of 2-Anilino-2-phenylacetonitrile * scispace.com A model reaction comparing catalyst efficiency for the Strecker reaction.

| Entry | Catalyst (mol%) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Zr(HSO₄)₄ (2) | 5 | 98 |

| 2 | Sc(OTf)₃ (1) | 60 | 94 |

| 3 | Bi(OTf)₃ (1) | 120 | 92 |

| 4 | Cu(OTf)₂ (5) | 180 | 85 |

| 5 | NiCl₂ (5) | 180 | 88 |

| 6 | InCl₃ (10) | 240 | 85 |

Lewis Acids in Reactions of this compound

Lewis acids can also catalyze reactions where this compound itself is a starting material. The Ritter reaction, which transforms a nitrile into an N-alkyl amide, can be catalyzed by Lewis acids. For example, this compound reacts with di-tert-butyl dicarbonate (B1257347) in the presence of copper(II) triflate (Cu(OTf)₂) to produce N-(tert-butyl)cyclopentanecarboxamide in high yield under solvent-free conditions. researchgate.net

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of Nitrile Hydrolysis and Amide Formation

The hydrolysis of nitriles like cyclopentanecarbonitrile to form carboxylic acids is a significant transformation that can proceed under acidic or basic conditions. libretexts.orgusc.edu In both pathways, an amide (cyclopentanecarboxamide) is formed as an intermediate. libretexts.orglibretexts.orgchemistrysteps.com

The mechanism of hydrolysis is initiated by a nucleophilic attack on the electrophilic carbon atom of the nitrile group. usc.edu The polarity of the carbon-nitrogen triple bond renders the carbon atom susceptible to attack. libretexts.org

Acid-Catalyzed Hydrolysis : In an acidic medium, the nitrogen atom of the nitrile is first protonated. libretexts.orgpearson.comorganicchemistrytutor.com This protonation significantly increases the electrophilicity of the nitrile carbon, activating it for attack by a weak nucleophile like water. libretexts.orglibretexts.orgpressbooks.pub The water molecule then attacks the activated carbon. pearson.comucalgary.ca

Base-Catalyzed Hydrolysis : Under basic conditions, a strong nucleophile, typically a hydroxide (B78521) ion (OH⁻), directly attacks the nitrile carbon without the need for prior activation. libretexts.orgchemistrysteps.com

The initial attack results in the formation of a tetrahedral intermediate, changing the hybridization of the nitrile carbon from sp to sp³. usc.edu

Following the nucleophilic attack, a series of proton transfers occurs. libretexts.org

In Acidic Conditions : After the initial attack by water, a proton is lost from the oxygen atom and gained by the nitrogen atom. pressbooks.pubucalgary.ca This process, known as tautomerism, converts the initial adduct into an imidic acid (a tautomer of an amide). chemistrysteps.compearson.com The imidic acid is then protonated on the nitrogen, leading to a resonance-stabilized intermediate which, upon deprotonation, yields the amide. libretexts.orglibretexts.org Further hydrolysis of the amide proceeds to the carboxylic acid. chemistrysteps.com

In Basic Conditions : After the hydroxide ion attacks the nitrile carbon, the resulting negatively charged nitrogen intermediate is protonated by water to form an imidic acid. libretexts.org The imidic acid then tautomerizes to the more stable amide intermediate. libretexts.orgchemistrysteps.com

The key intermediates in the hydrolysis of this compound are summarized in the table below.

| Intermediate Species | Role in Hydrolysis |

| Protonated Nitrile | Activated electrophile in acid-catalyzed pathway. pressbooks.pub |

| Tetrahedral Intermediate | Initial product of nucleophilic attack. usc.edu |

| Imidic Acid | Tautomer of the amide, formed via proton transfer. chemistrysteps.compearson.com |

| Amide (Cyclopentanecarboxamide) | Stable intermediate product before final hydrolysis. libretexts.orglibretexts.org |

In the acid-catalyzed hydrolysis of nitriles, water plays a dual role. Primarily, it acts as the nucleophile that attacks the nitrile carbon. lumenlearning.com However, it also functions as a weak base. libretexts.org After the formation of the protonated amide intermediate, a water molecule can deprotonate the carbonyl group to form the neutral amide and regenerate the hydronium catalyst, allowing the catalytic cycle to continue. libretexts.orglibretexts.org

Mechanistic Studies of Substitution Reactions (SN1/SN2)

Nucleophilic substitution reactions, categorized as SN1 (unimolecular) and SN2 (bimolecular), are fundamental in organic chemistry. lumenlearning.com The nitrile group of this compound itself is generally unreactive as a leaving group in typical SN1/SN2 reactions. However, the cyclopentyl ring can participate in these reactions when an appropriate leaving group is present.

The formation of this compound itself often involves an SN2 reaction, where a cyanide ion acts as the nucleophile, displacing a leaving group (like a halide) from a cyclopentyl derivative. libretexts.orgchemistrysteps.com This reaction proceeds with an inversion of stereochemistry if the carbon atom is a chiral center. lumenlearning.com

Conversely, reactions proceeding through an SN1 mechanism involve the formation of a carbocation intermediate. amherst.eduresearchgate.net For instance, the solvolysis of a tertiary cyclopentyl halide would proceed via a relatively stable tertiary carbocation. masterorganicchemistry.comyoutube.com The nucleophile can then attack the planar carbocation from either face, typically leading to a racemic or near-racemic mixture of products. researchgate.net The rate of an SN1 reaction is dependent only on the concentration of the substrate, as the formation of the carbocation is the rate-determining step. amherst.edumasterorganicchemistry.com

The choice between SN1 and SN2 pathways is influenced by factors such as the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent polarity. researchgate.net Polar protic solvents favor SN1 reactions by stabilizing the carbocation intermediate, while polar aprotic solvents favor SN2 reactions. youtube.com

Advanced Mechanistic Characterization of Complex Transformations

This compound and its derivatives can participate in more intricate reaction sequences that build molecular complexity in a single step.

Cascade reactions, also known as tandem or domino reactions, involve multiple bond-forming events occurring sequentially in one pot. nih.gov this compound derivatives have been utilized in such transformations.

A key example involves the Michael addition, which is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.gov Lithiated this compound, formed by deprotonation with a strong base like lithium diisopropylamide (LDA), can act as a potent nucleophile. acs.org In one studied dearomatization strategy, lithiated this compound adds to activated benzonitriles in an SNAr-type reaction to form a σ-complex. acs.org This intermediate can then be trapped by an electrophile. acs.org Mechanistic calculations suggest this process involves the formation of the σ-complex in equilibrium, followed by a rate-determining, SN2-type trapping of this complex by the electrophile. scribd.com

Mechanistic studies have also shown that this compound can be a substrate in cascade reactions involving oxidation and Michael addition to construct highly substituted cyclopentene (B43876) rings. researchgate.net These complex transformations highlight the versatility of the this compound scaffold in advanced organic synthesis.

Radical/Polar Crossover Mechanisms

Radical-polar crossover (RPC) reactions represent a significant class of chemical transformations that bridge one-electron (radical) and two-electron (ionic/polar) chemistry. nih.gov This concept allows for the conversion of radical intermediates into ionic ones, or vice versa, through single-electron redox events, which can overcome the inherent limitations of purely radical or polar reaction pathways. thieme-connect.de Such mechanisms are particularly valuable in designing complex molecular architectures in a single step. chemistryviews.org

In the context of reactions involving this compound derivatives, mechanistic studies have explored the potential for Single Electron Transfer (SET) pathways. For instance, in the dearomatization of fluorobenzonitriles by lithiated this compound, the absence of a reaction with m-fluorobenzonitrile suggests that a SET mechanism is unlikely, favoring a polar SNAr-type process. scribd.com However, the field actively investigates these crossovers. The general principle involves the generation of a radical species which then adds to another molecule, followed by an oxidation or reduction step to form a charged, polar intermediate that completes the reaction. thieme-connect.denih.gov The switch between a radical and a polar mechanism can be influenced by factors such as the stability and nucleophilicity of the radical intermediate. nih.gov

Rearrangement Reactions (e.g., Iminothiooxopyrimidine Intermediate)

Derivatives of this compound can undergo significant rearrangement reactions, particularly when neighboring functional groups can participate intramolecularly. A notable example is the assisted hydrolysis of cis-2-(3-phenylthioureido)this compound. cdnsciencepub.comresearchgate.net In an alkaline solution, this molecule cyclizes to form a cis-4-imino-2-thiooxopyrimidine intermediate. cdnsciencepub.com The fate of this intermediate is highly dependent on the solvent composition.

In aqueous alkali, the imino intermediate hydrolyzes to eventually yield the corresponding thioureido acid. cdnsciencepub.com However, when acetonitrile (B52724) is added to the medium (e.g., 66% acetonitrile), the reaction pathway switches. The iminothiooxopyrimidine intermediate rearranges to a 4-phenyliminopyrimidine. cdnsciencepub.com This change is attributed to the lower dielectric constant of the acetonitrile-water mixture, which favors an elimination step leading to an isothiocyanate intermediate, and the increased activity of the hydroxide ion, which accelerates this elimination. cdnsciencepub.com

The initial cyclization of cis-2-(3-phenylthioureido)this compound to the imino intermediate is a reversible process that is first-order in hydroxide ion concentration. The subsequent breakdown of the intermediate is pH-independent but shows substantial anchimeric assistance, being 104 times faster than the hydrolysis of a simple nitrile like acetonitrile. cdnsciencepub.com

| Parameter | Value | Description |

| Ke | 2.43 | Equilibrium constant for the conversion of nitrile cis-1 to the imino intermediate 2 ( cdnsciencepub.com/ ). cdnsciencepub.com |

| pKAH | 12.74 | Ionization constant for the phenylthioureido group of the starting nitrile. cdnsciencepub.com |

Quantum Chemical Studies and Computational Modeling of Reaction Energetics

Computational chemistry, particularly quantum chemical methods, provides powerful tools for investigating the energetics and mechanisms of reactions that are difficult to study experimentally. nih.govnih.gov These methods can predict geometries, energies, and transition states for complex reaction pathways. nih.gov

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) has become a primary computational tool for elucidating reaction mechanisms due to its balance of accuracy and computational cost. nih.govmdpi.com DFT can be used to calculate the ground state energies of reactants, products, and intermediates, as well as the potential energy surface of a reaction, which helps in identifying transition states. stackexchange.com This allows for the prediction of reaction pathways and the discrimination between different possible mechanisms. nih.gov

A practical application of DFT is seen in the study of the dearomatization of 2,6-difluorobenzonitrile (B137791) using the anion of this compound. acs.org Calculations at the M06-2X/jun-cc-pVTZ level of theory with an implicit solvation model were used to map the stationary points along the reaction pathway. The calculations showed that the initial nucleophilic attack on the aromatic ring is an exergonic process, passing through a transition state with a calculated free energy of 5.5 kcal/mol at -78 °C in THF. acs.org The inclusion of a lithium cation in the model raised the transition state energy, highlighting the role of counterions in the reaction energetics. acs.org Such studies demonstrate DFT's capability to provide detailed, quantitative insights into reaction mechanisms. osti.gov

Modeling of Substituent Effects on Reaction Pathways

Computational modeling is highly effective in predicting how substituents on a molecule will influence its reactivity. By altering the electronic or steric properties of a reactant, substituents can stabilize or destabilize intermediates and transition states, thereby changing the preferred reaction pathway. numberanalytics.com

In the context of this compound and its derivatives, DFT calculations can quantify these effects. For example, modeling the reaction of the this compound anion with various substituted arylnitriles can predict the regioselectivity of the nucleophilic attack. Calculations using the local electron attachment energy (ES(r)) have been employed to predict the most favorable sites for nucleophilic addition. acs.org These predictions are largely consistent with experimental observations. scribd.comacs.org

| Arylnitrile Reactant | Predicted Attack Position(s) (via ES(r)) |

| 2,6-difluorobenzonitrile (10a) | para to nitrile |

| 2-fluoro-6-methoxybenzonitrile (10s) | para to nitrile |

| 2-fluoro-6-methylbenzonitrile (10l) | ortho and para to nitrile |

| 2,6-dimethylbenzonitrile (10f) | ortho and para to nitrile |

| Benzonitrile (10z) | ortho to nitrile |

This table summarizes the predicted regioselectivity of nucleophilic attack on various arylnitriles based on DFT calculations of the local electron attachment energy. acs.org

These computational models allow researchers to screen different substrates and prioritize those with electronic properties, such as electron-withdrawing groups, that might enhance a desired reactivity or stability, streamlining synthetic efforts.

Spectroscopic and Analytical Characterization for Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds like cyclopentanecarbonitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

In ¹H NMR spectroscopy, the protons on the cyclopentane (B165970) ring of this compound exhibit characteristic chemical shifts. The proton attached to the carbon bearing the nitrile group (the α-proton) is expected to resonate at a higher chemical shift (further downfield) compared to the other cyclopentyl protons due to the electron-withdrawing effect of the nitrile group. The remaining protons on the cyclopentane ring will appear as a complex multiplet pattern in the upfield region.

¹³C NMR spectroscopy provides direct information about the carbon skeleton. bhu.ac.in Saturated aliphatic carbons, like those in the cyclopentane ring, typically resonate in the upfield region of the spectrum (~10-40 ppm). bhu.ac.in However, the carbon atom of the nitrile group (C≡N) has a distinct chemical shift in the range of 115-130 δ. libretexts.org The quaternary carbon of the cyclopentane ring attached to the nitrile group will also be shifted downfield relative to the other ring carbons.

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|

| ¹H (α-proton) | Downfield region | Shifted due to the electron-withdrawing nitrile group. |

| ¹H (other ring protons) | Upfield region (multiplet) | Represents the remaining eight protons on the cyclopentane ring. |

| ¹³C (C≡N) | 115 - 130 | Characteristic chemical shift for a nitrile carbon. libretexts.org |

| ¹³C (quaternary ring carbon) | Downfield relative to other ring carbons | Attached directly to the electron-withdrawing nitrile group. |

| ¹³C (other ring carbons) | ~10 - 40 | Typical range for saturated aliphatic carbons. bhu.ac.in |

NMR spectroscopy is crucial for confirming the position of the nitrile substituent on the cyclopentane ring. In the case of monosubstituted this compound, the presence of a single, distinct downfield proton signal corresponding to the α-proton, along with the characteristic chemical shifts of the nitrile and quaternary carbons in the ¹³C NMR spectrum, confirms that the nitrile group is attached to the ring and not part of a linear alkyl chain. For more complex derivatives, the specific splitting patterns and chemical shifts of the ring protons can be used to determine the relative positions of multiple substituents.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide further confirmation of the structure of this compound.

HSQC correlates the chemical shifts of directly bonded proton and carbon atoms. columbia.edu For this compound, an HSQC spectrum would show a cross-peak connecting the signal of the α-proton to the signal of the α-carbon, and similarly for the other CH₂ groups in the ring. This directly links the proton and carbon signals, confirming their one-bond connectivity. columbia.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation.

The most characteristic feature in the IR spectrum of this compound is the absorption band corresponding to the carbon-nitrogen triple bond (C≡N) of the nitrile group. Saturated nitriles typically show a strong and sharp absorption band in the region of 2260-2222 cm⁻¹. libretexts.orglibretexts.org The presence of a distinct peak in this region is a strong indicator of the nitrile functional group. libretexts.org The C–H stretching vibrations of the cyclopentane ring would also be visible in the region of 3000-2840 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2260 - 2222 | Strong, Sharp |

| Alkane (C-H) | Stretching | 3000 - 2840 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides valuable information about the molecular weight and fragmentation pattern of a compound.

For this compound (C₆H₉N), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 95.14 g/mol ). nist.gov The fragmentation pattern in the mass spectrum provides clues about the molecule's structure. When subjected to ionization, the molecular ion can break apart into smaller, charged fragments. The most abundant fragment ion forms the base peak in the spectrum. Common fragmentation pathways for cyclic compounds involve ring opening followed by the loss of small neutral molecules or radicals. For this compound, potential fragment ions could arise from the loss of a hydrogen atom, a cyanide radical (•CN), or ethene from the ring. The analysis of these fragment ions helps to piece together the structure of the original molecule. docbrown.infochemguide.co.uk

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of this compound's elemental composition. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. google.com This technique is particularly valuable in synthetic chemistry to verify the identity of the target molecule and to support data from other spectroscopic methods like NMR and IR spectroscopy.

HRMS data is typically reported as the mass-to-charge ratio (m/z) of the molecular ion. nih.gov For instance, in the analysis of platinum complexes containing nitrile ligands, HRMS was used to confirm the presence of the this compound ligand by matching the experimentally determined mass to the predicted mass of the complex. google.com Both Electron Ionization (EI-HRMS) and Electrospray Ionization (ESI-HRMS) can be employed, with the choice of ionization technique depending on the specific sample and the information required. nih.govnih.gov

Table 1: Representative HRMS Data for Compounds Containing this compound or Similar Moieties This table presents example data for related compounds to illustrate the type of information obtained from HRMS analysis.

| Compound | Predicted m/z | Found m/z | Ion | Reference |

|---|---|---|---|---|

| cis-[Pt(NH₃)(this compound)Cl₂]Na⁺ | 399.991736 | 399.989054 | [M+Na]⁺ | google.com |

| cis-[Pt(NH₃)(cyclohexanecarbonitrile)Cl₂]Na⁺ | 414.007386 | 414.00786 | [M+Na]⁺ | google.com |

| cis-[Pt(NH₃)(cyclopropylcyanide)Cl₂]Na⁺ | 371.960436 | 371.96202 | [M+Na]⁺ | google.com |

Chromatographic Techniques for Purity and Stability Assessment

Chromatographic methods are indispensable for determining the purity of this compound and assessing its stability under various conditions. These techniques separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ijbpas.com It is highly effective for the analysis of volatile compounds like this compound. In a typical GC-MS analysis, the sample is vaporized and injected into a capillary column. ijbpas.com The components are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification by comparing it to spectral libraries. nih.gov

GC-MS is frequently used to identify volatile byproducts and to confirm the purity of this compound. The technique is considered a benchmark for the identification of a wide range of substances due to its high specificity. ijbpas.com

Table 2: Typical GC-MS System Parameters This table outlines general parameters for GC-MS analysis and is not specific to this compound.

| Parameter | Description |

|---|---|

| Column Type | Typically a fused silica (B1680970) capillary column (e.g., TG-5MS). nih.gov |

| Carrier Gas | Helium at a constant flow rate. nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV. nih.gov |

| Injector Temperature | Set to ensure complete vaporization of the sample. nih.gov |

| Detector | Mass Spectrometer (e.g., Quadrupole). phcog.com |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are essential for the purity assessment of this compound and its derivatives, particularly those that are less volatile or thermally sensitive. These techniques are vital for quality control in various applications. google.com

Reverse-phase HPLC is a common mode used for the analysis of this compound derivatives. sielc.com In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water. For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com

UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically less than 2 µm). austinpublishinggroup.comijsrtjournal.com This results in significantly higher resolution, faster analysis times, and increased sensitivity. austinpublishinggroup.comresearchgate.net The enhanced performance of UPLC makes it suitable for demanding applications such as the analysis of complex mixtures and trace impurities. austinpublishinggroup.com For example, a derivative of this compound, 1-hydroxy-cyclopentanecarbonitrile, can be analyzed by reverse-phase HPLC, and the method is scalable for preparative separations and suitable for UPLC applications using smaller particle columns. sielc.com

Table 3: Comparison of HPLC and UPLC

| Feature | HPLC | UPLC | Reference |

|---|---|---|---|

| Particle Size | 3-5 µm | < 2 µm | austinpublishinggroup.comijsrtjournal.com |

| Pressure | Lower | Higher (up to 100 MPa) | ijsrtjournal.com |

| Analysis Time | Longer | Shorter | tsijournals.com |

| Resolution | Good | Excellent | researchgate.net |

| Solvent Consumption | Higher | Lower | tsijournals.com |

Thermal Analysis for Stability and Phase Behavior

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, these methods provide crucial information about its thermal stability and phase transitions.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org It is used to determine characteristic properties such as melting point, glass transition temperature (Tg), and heat of fusion. iokinetic.com

DSC analysis can be used to validate the thermal properties of this compound and its derivatives. The technique can detect phase changes and chemical reactions by observing endothermic or exothermic peaks on a thermogram. filab.fr For example, DSC can be used to measure the glass transition temperatures of polymers and the melting and crystallization temperatures of various materials. iokinetic.comfilab.fr The melting point of this compound is reported as -76 °C. avantorsciences.com

Table 4: Key Thermal Transitions Measured by DSC

| Thermal Transition | Description |

|---|---|

| Glass Transition (Tg) | A change in the heat capacity of an amorphous solid, appearing as a step in the DSC baseline. wikipedia.org |

| Crystallization (Tc) | An exothermic process where a substance solidifies into a crystalline structure. |

| Melting (Tm) | An endothermic process where a substance transitions from a solid to a liquid. |

| Reaction Enthalpy | The heat absorbed or released during a chemical reaction. iokinetic.com |

Crystallography for Solid-State Structure Determination (e.g., X-ray Crystallography)

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive structural information, including bond lengths, bond angles, and conformational details.

In the context of this compound research, X-ray crystallography has been instrumental in unequivocally determining the structure of complex molecules derived from it. For instance, in a study involving the reaction of lithiated this compound with 2,6-difluorobenzonitrile (B137791), the identity of the resulting 1,4-cyclohexadiene (B1204751) product was unambiguously confirmed by X-ray crystallography. nih.govresearchgate.netresearchgate.net This technique is crucial for resolving steric effects and understanding hydrogen-bonding networks in the solid state. The data collection is often performed on a diffractometer equipped with a graphite (B72142) monochromator. rsc.org

Reference Data and Spectral Libraries

For the definitive identification and characterization of this compound, researchers rely on a variety of comprehensive spectral and chemical databases. These resources provide curated, peer-reviewed data essential for academic and industrial research. Key repositories include the NIST Chemistry WebBook, MassBank, PubChem, and NMRShiftDB.org.

NIST Chemistry WebBook

The National Institute of Standards and Technology (NIST) Chemistry WebBook is an authoritative source for chemical and physical property data for a vast array of compounds, including this compound. nist.govnist.gov It provides researchers with fundamental information such as molecular formula, molecular weight, and various thermochemical data. nist.govnist.gov For this compound, the WebBook offers access to its infrared (IR) spectrum, which is crucial for identifying the characteristic nitrile functional group. nist.gov The database also contains thermochemical data, such as the enthalpy of formation, which is vital for computational chemistry and reaction modeling. openmopac.net

Key Identifiers for this compound from NIST WebBook: nist.govnist.gov

| Identifier | Value |

| Formula | C6H9N |

| Molecular Weight | 95.1424 |

| IUPAC Standard InChI | InChI=1S/C6H9N/c7-5-6-3-1-2-4-6/h6H,1-4H2 |

| IUPAC Standard InChIKey | SVPZJHKVRMRREG-UHFFFAOYSA-N |

| CAS Registry Number | 4254-02-8 |

This data is interactive. Click on the headers to sort.

MassBank

MassBank is a public repository of mass spectra for small chemical compounds, making it an invaluable tool for researchers in fields like metabolomics and environmental science. nih.govmassbank.eu The database aggregates mass spectral data from various contributors, providing a diverse collection of spectra obtained under different experimental conditions. nih.gov This includes data from both electron ionization (EI-MS) and electrospray ionization (ESI-MS). nih.gov For this compound and its derivatives, MassBank and its North American counterpart, MassBank of North America (MoNA), serve as centralized databases for mass spectral records, aiding in the identification of these compounds in complex mixtures. epa.govucdavis.edunih.gov

PubChem

PubChem is an extensive, open-access database of chemical molecules and their activities against biological assays. nih.gov It provides a comprehensive profile for this compound, identified by PubChem CID 77935. nih.govsci-toys.comfishersci.ca This profile includes structural information, physical and chemical properties, and links to relevant literature and patents. nih.gov For researchers, PubChem is a critical resource for obtaining a holistic view of a compound, integrating data from various sources. It also provides computed properties, such as predicted collision cross-section values for different adducts in mass spectrometry, which can aid in structural elucidation. uni.lu

Predicted Collision Cross Section (CCS) Data for this compound from PubChem: uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 96.080776 | 121.3 |

| [M+Na]+ | 118.06272 | 131.4 |

| [M+NH4]+ | 113.10732 | 127.5 |

| [M+K]+ | 134.03666 | 123.7 |

| [M-H]- | 94.066224 | 115.9 |

This data is interactive. Click on the headers to sort.

NMRShiftDB.org

NMRShiftDB.org is an open-source database dedicated to nuclear magnetic resonance (NMR) spectra of organic structures. re3data.orguni-koeln.de It allows for the prediction of 13C and 1H NMR spectra and facilitates searching for spectra, structures, and other properties. re3data.orguni-koeln.de The platform is particularly useful for chemists to verify the structures of synthesized compounds by comparing experimental NMR data with predicted spectra or with data from peer-reviewed submissions. uni-koeln.de For this compound and its derivatives, NMRShiftDB provides a valuable resource for structural confirmation. nih.gov

Applications in Chemical and Biological Research

Substrate for Enzymatic Studies

The nitrile group of cyclopentanecarbonitrile makes it an ideal substrate for investigating the activity and mechanisms of enzymes that act on carbon-nitrogen triple bonds.

This compound is employed as a substrate in the study of nitrile and amide hydrolyzing enzymes. These enzymes catalyze the hydrolysis of the nitrile functional group into a corresponding amide or carboxylic acid. The two main enzymatic pathways for nitrile conversion are the nitrilase pathway, which directly converts a nitrile to a carboxylic acid and ammonia, and the nitrile hydratase/amidase pathway, which involves a two-step process where nitrile hydratase first forms an amide, followed by the amidase hydrolyzing the amide to a carboxylic acid. researchgate.netwikipedia.org Research has utilized this compound to probe the activity of these enzymes isolated from various microorganisms.

The enzymatic conversion of this compound provides an efficient biocatalytic route to produce cyclopentanecarboxylic acid. This biotransformation is achieved through the action of nitrile-hydrolyzing enzymes. The process involves the hydrolysis of the nitrile group, which can proceed through an amide intermediate or directly to the carboxylic acid, depending on the specific enzyme system used.

The yeast Candida guilliermondii has been identified as a source of enzymes capable of hydrolyzing this compound. Utilizing this compound as a substrate has enabled detailed kinetic studies of these nitrile-hydrolyzing enzymes. Such research provides valuable insights into enzyme affinities and reaction rates, contributing to a broader understanding of how microbial systems metabolize nitriles. The mechanism of action involves the interaction between the compound and the enzymes that hydrolyze nitriles and amides, where it serves as a substrate to be catalyzed into the corresponding carboxylic acid or amide.

Table 1: Enzymatic Studies Utilizing this compound

| Enzyme Type | Microbial Source | Application/Activity Investigated | Reference |

|---|---|---|---|

| Nitrile-hydrolyzing enzymes | Candida guilliermondii | Specific activity against this compound | |

| Nitrilase / Nitrile Hydratase & Amidase | Various microorganisms | Hydrolysis of nitriles to carboxylic acids | wikipedia.org |

Precursor and Intermediate in Organic Synthesis

This compound and its derivatives are recognized as versatile intermediates in organic synthesis, serving as foundational structures for a variety of more complex molecules. lookchem.comlookchem.com

The compound is a building block in the production of pharmaceuticals and agrochemicals. tradeindia.com Its derivatives are key intermediates in synthesizing a range of therapeutic agents and crop protection products. lookchem.comlookchem.com For example, related structures like cyclopentaneacetonitrile (B1346791) are used in the synthesis of drugs for neurological disorders. lookchem.com Furthermore, derivatives such as 1-(4-Chlorophenyl)-1-cyclopentanecarbonitrile act as precursors for insecticides and herbicides. lookchem.com The versatility of the nitrile group, which can be converted into amines or carboxylic acids, makes it a valuable component in the development of active pharmaceutical ingredients (APIs). innospk.com

Beyond the pharmaceutical and agrochemical sectors, this compound is utilized in the synthesis of other fine and specialty chemicals. tradeindia.commyskinrecipes.com It serves as a reagent and building block in organic chemistry, enabling the synthesis of new compounds and the exploration of novel reaction pathways. lookchem.com Its applications extend to the creation of molecules for the fragrance and flavor industry. lookchem.com

Table 2: Applications of this compound Derivatives in Synthesis

| Derivative | Application Area | Example Use | Reference |

|---|---|---|---|

| Cyclopentaneacetonitrile | Pharmaceuticals | Intermediate for neurological drugs | lookchem.com |

| 1-(4-Chlorophenyl)-1-cyclopentanecarbonitrile | Agrochemicals | Precursor for insecticides and herbicides | lookchem.com |

| 1-Phenyl-1-cyclopentanecarbonitrile | Pharmaceuticals | Intermediate for active pharmaceutical ingredients (APIs) | innospk.comguidechem.com |

| This compound | Fine Chemicals | Precursor for fragrances and flavorings | lookchem.commyskinrecipes.com |

Applications in Carbon Framework Construction

Development of Bioactive Compounds and Enzyme Inhibitors

The structural features of this compound make it an important scaffold for the design of molecules that can interact with biological targets like viruses and enzymes. thermofisher.com

Derivatives of this compound have been identified as promising antiviral agents. A notable example is the novel nucleoside analog, (1S,3S,5S)-3-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-5-hydroxy-1-(hydroxymethyl)-2-methylene-cyclopentanecarbonitrile, also known as 4′-cyano-methylenecarbocyclic-2′-deoxyguanosine (CMCdG). nih.govnih.govresearchgate.net This compound, which incorporates the this compound moiety, has demonstrated potent inhibitory activity against the Hepatitis B Virus (HBV), including strains that are resistant to established drugs like Entecavir. nih.govnih.govresearchgate.net

Research has shown that CMCdG effectively blocks the synthesis of HBV DNA. nih.gov In studies using human liver-chimeric mice, CMCdG significantly reduced viremia levels for both wild-type HBV and an Entecavir-resistant variant. nih.gov The cyano group at the 4'-position is considered to be the optimal size for strong interactions within the lipophilic pocket of the HBV reverse transcriptase enzyme. researchgate.net

| Compound | Target HBV Strain | IC₅₀ (nM) | Cell Line |

|---|---|---|---|

| CMCdG | HBV (Wild-Type) | 252 | HepG2.2.15 |

| CMCdG | HBV (Adefovir-Resistant) | 150 | HepG2.2.15 |

| CMCdG | HBV (Entecavir-Resistant) | 3,558 | HepG2.2.15 |

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that has become a key target for the treatment of type 2 diabetes. oatext.comemanresearch.org Inhibitors of this enzyme, known as gliptins, work by prolonging the action of incretin (B1656795) hormones, which regulate blood glucose levels. mdpi.comwikipedia.org

A derivative of this compound, 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile, has been synthesized and identified as a potent and competitive inhibitor of DPP-IV. nih.gov This peptidomimetic compound, containing a fluoroolefin isostere, demonstrates how the this compound scaffold can be modified to interact with the active site of specific enzymes. nih.gov The nitrile-containing inhibitors were found to be stable under buffered conditions at physiological pH. nih.gov

| Inhibitor | Inhibition Constant (Kᵢ) in µM | Inhibition Type |

|---|---|---|

| l-3 Isomer | 7.69 | Competitive |

| u-3 Isomer | 6.03 | Competitive |

Angiotensin-Converting Enzyme (ACE) Inhibition

This compound derivatives have been identified as pharmacologically active agents with potential applications in the management of hypertension. Specifically, research has focused on their ability to inhibit the angiotensin-converting enzyme (ACE). ACE is a critical component of the renin-angiotensin system (RAS), which regulates blood pressure. The enzyme converts angiotensin I to angiotensin II, a potent vasoconstrictor that narrows blood vessels and increases blood pressure. By blocking ACE, these inhibitors prevent the formation of angiotensin II, leading to vasodilation and a reduction in blood pressure.

One such derivative, 1-Amino-cyclopentanecarbonitrile, is noted for its potential to act as an ACE inhibitor. biosynth.com Its mechanism of action is believed to stem from the interaction of its amine and hydroxyl groups with the active site of the angiotensin-converting enzyme. biosynth.com The structure of 1-Amino-cyclopentanecarbonitrile allows it to react with halide and phenyl groups within the ACE active site, thereby inhibiting the enzyme's function. biosynth.com This interaction prevents the hydrolysis of angiotensin I, a key step in the blood pressure-raising cascade. biosynth.com The investigation into this compound-based compounds as ACE inhibitors represents a promising avenue for the development of new antihypertensive therapies.

Development of Anticancer Agents

The structural versatility of this compound has made it a valuable scaffold in the search for novel anticancer agents. Researchers are exploring its derivatives for their potential to combat various forms of cancer, including those that have developed resistance to existing drugs.

Derivatives such as 1-(3-Chlorophenyl)this compound have demonstrated cytotoxic effects against certain cancer cell lines. lookchem.com The mechanism of action for these compounds involves interaction with specific molecular targets like enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the chlorophenyl group can fit into hydrophobic pockets in proteins, thereby disrupting their function and inducing cancer cell death. lookchem.com